1,8-Bis(dimethylamino)naphthalene

Catalog No.
S586789
CAS No.
20734-58-1
M.F
C14H18N2
M. Wt
214.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Bis(dimethylamino)naphthalene

CAS Number

20734-58-1

Product Name

1,8-Bis(dimethylamino)naphthalene

IUPAC Name

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3

InChI Key

GJFNRSDCSTVPCJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C

solubility

31.2 [ug/mL]

Synonyms

N,N,N’,N’-Tetramethyl-1,8-diaminonaphthalene; N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine; N1,N1,N8,N8-Tetramethyl-1,8-naphthalenediamine; Proton Sponge

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C

The exact mass of the compound 1,8-Bis(dimethylamino)naphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.2 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,8-Bis(dimethylamino)naphthalene (CAS: 20734-58-1), widely known as Proton Sponge, is a highly specialized, exceptionally strong, and strictly non-nucleophilic organic base. Its unique architecture places two dimethylamino groups in the peri-positions of a naphthalene ring, creating severe steric strain that is relieved upon protonation [1]. This structural feature gives it an unusually high basicity (pKa ~12.1 in water, ~18.6 in acetonitrile) while completely suppressing nucleophilic reactivity[2]. In procurement contexts, it is prioritized over standard tertiary amines and inorganic bases when synthetic workflows demand a highly soluble organic base that absolutely cannot participate in competitive nucleophilic attack, coordinate undesirably with transition metals, or trigger unwanted side reactions in highly sensitive catalytic cycles [3].

Generic substitution of 1,8-Bis(dimethylamino)naphthalene with common non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) frequently leads to process failures in sensitive environments. While DIPEA is sterically hindered, its basicity is significantly lower (pKa ~10.5 in water), making it insufficiently basic for demanding deprotonations [1]. Conversely, while DBU offers comparable basicity, its exposed nitrogen can still act as a nucleophile or coordinate with transition metal catalysts, leading to catalyst poisoning or unwanted adduct formation [2]. Furthermore, inorganic bases such as potassium carbonate lack the organic solubility required for homogeneous reaction kinetics. Consequently, replacing Proton Sponge in optimized cross-coupling, stereoselective alkylation, or specialized protecting-group workflows typically results in drastically reduced yields, loss of stereocontrol, or complete reaction inhibition [3].

Yield Preservation in Palladium-Catalyzed Heck-Type Couplings

In the palladium-catalyzed stereoselective synthesis of C-aryl glycosides, the choice of base is critical for maintaining catalytic turnover and reducing Pd(II) to Pd(0). When 1,8-Bis(dimethylamino)naphthalene was utilized, the reaction proceeded with excellent yields. Substituting it with the common aliphatic amine DIPEA resulted in a considerable decrease in yield, while the use of the strong non-nucleophilic amidine base DBU resulted in no reaction at all [1]. This demonstrates that Proton Sponge actively facilitates the catalytic cycle in environments where standard alternatives fail.

Evidence DimensionReaction yield and catalyst compatibility
Target Compound DataExcellent yield; successful Pd(II) to Pd(0) reduction
Comparator Or BaselineDIPEA (considerable yield decrease) / DBU (0% yield / no reaction)
Quantified DifferenceComplete recovery of catalytic activity vs. 0% with DBU
ConditionsPalladium-catalyzed Heck-type coupling of glycals with aryl iodides

Buyers scaling complex cross-coupling reactions must procure this specific base to prevent catalyst poisoning and ensure high-yield turnover when amidines or standard amines fail.

Regioselectivity and Diastereoselectivity in Iridium-Catalyzed Allylic Alkylation

In Iridium-catalyzed stereoselective allylic alkylation reactions utilizing crotyl chloride, the basic additive dictates the stereochemical outcome. The use of 1,8-Bis(dimethylamino)naphthalene afforded the desired branched product with high regioselectivity (93:7 branched-to-linear ratio) and strong diastereoselectivity (7.9:1 dr) [1]. In contrast, standard alkoxide bases like lithium tert-butoxide (LiOt-Bu) failed to provide this level of control [1].

Evidence DimensionRegioselectivity (branched:linear) and Diastereomeric Ratio (dr)
Target Compound Data93:7 regioselectivity, 7.9:1 dr
Comparator Or BaselineLiOt-Bu (inferior selectivity profile)
Quantified DifferenceDramatic improvement in regioselectivity and dr over standard alkoxides
ConditionsIr-catalyzed allylic alkylation (0.1 M THF, 25 °C, 18 h)

Procuring this compound is essential for maximizing isomeric purity and reducing downstream purification costs in complex intermediate synthesis.

Elimination of Matrix Background Noise in Negative-Ion MALDI-TOF MS

For targeted metabolomics using MALDI-TOF mass spectrometry, the matrix must ionize the analyte without obscuring the low-mass region. When 1,8-Bis(dimethylamino)naphthalene is used as a basic matrix for acidic metabolites (like stearic acid), it produces a clean single ion signal for the analyte without generating any matrix cluster ions [1]. In direct contrast, using standard matrices (like DHB or CHCA) or the related 1,8-diaminonaphthalene results in copious matrix cluster ions that completely obscure the target mass region [1].

Evidence DimensionMatrix cluster ion interference (background noise)
Target Compound Data0 matrix cluster ions observed (clean analyte signal)
Comparator Or Baseline1,8-diaminonaphthalene / DHB / CHCA (copious matrix cluster ions)
Quantified DifferenceAbsolute elimination of matrix background in the low-mass region
ConditionsNegative-ion mode MALDI-TOF MS of stearic acid (2.5 nmol)

Analytical laboratories must select this specific matrix to achieve reliable, noise-free detection of low-molecular-weight acidic metabolites.

Protecting Group Stability in Peptide Coupling Workflows

1,8-Bis(dimethylamino)naphthalene derivatives are utilized to form highly stable, charge-neutral complexes with benzoxaboroles. When subjected to standard peptide coupling conditions, the protected complex delivered the target amide in a 94% yield [1]. In direct comparison, attempting the identical peptide coupling reaction with the unprotected benzoxaborole substrate resulted in a severely degraded yield of only 23%[1].

Evidence DimensionAmide product yield during peptide coupling
Target Compound Data94% yield (using the naphthalene-based protecting complex)
Comparator Or Baseline23% yield (unprotected benzoxaborole)
Quantified Difference71% absolute increase in yield (over 4x improvement)
ConditionsPeptide bond formation reagents with organic amine bases

For pharmaceutical manufacturing, this compound provides a critical structural motif that protects sensitive Lewis acidic centers during multi-step syntheses, directly increasing final yields.

Transition Metal-Catalyzed Cross-Couplings (e.g., Heck, Suzuki)

Ideal for reactions where standard amine bases (DIPEA) or amidines (DBU) poison the catalyst, fail to reduce the metal center, or cause unwanted side reactions, as demonstrated by its unique ability to rescue yields in Pd-catalyzed glycal couplings [1].

Stereoselective Allylic Alkylations

The reagent of choice when strict control over regioselectivity (branched vs. linear) and diastereoselectivity is required in Iridium- or Palladium-catalyzed processes, outperforming standard alkoxide bases[2].

Matrix for Negative-Ion MALDI-TOF Mass Spectrometry

Highly recommended for analytical laboratories conducting targeted metabolomics on acidic compounds (e.g., fatty acids), as it completely eliminates the low-mass matrix cluster ions that plague conventional matrices like DHB or CHCA [3].

Base-Sensitive Protecting Group Strategies

Utilized in the synthesis of complex pharmaceuticals (e.g., benzoxaborole derivatives) where the basic additive must not interfere with Lewis acidic centers or nucleophilically attack sensitive intermediates during multi-step peptide couplings [4].

XLogP3

3.4

Appearance

Powder

UNII

6S79D2P9H8

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (36.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20734-58-1

Wikipedia

1,8-bis(dimethylamino)naphthalene

Dates

Last modified: 08-15-2023

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